molecular formula C11H9NO B2758442 2-(Pyridin-4-yl)phenol CAS No. 86610-20-0

2-(Pyridin-4-yl)phenol

Cat. No.: B2758442
CAS No.: 86610-20-0
M. Wt: 171.199
InChI Key: SEIUJHIHBPGGDJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring

Properties

IUPAC Name

2-pyridin-4-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIUJHIHBPGGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86610-20-0
Record name 2-(pyridin-4-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(Pyridin-4-yl)phenol has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit efficacy against a range of bacterial strains and fungi. For instance, a study highlighted the compound's ability to inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results suggest that this compound can effectively scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammation-related conditions. Its structural features allow it to interact with biological pathways involved in inflammation .

Materials Science

Polymer Chemistry
this compound has been utilized in polymer synthesis due to its ability to participate in various chemical reactions. For example, it can serve as a monomer or crosslinking agent in the development of thermosetting resins. These resins exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and automotive applications .

Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has been explored to improve adhesion properties and resistance to environmental degradation. The phenolic hydroxyl group enhances bonding capabilities with substrates, leading to more durable coatings .

Analytical Chemistry

Spectrophotometric Applications
In analytical chemistry, this compound is employed as a chelating agent for metal ion determination. A notable application involves its use in spectrophotometric methods for the detection of cerium(IV), where it forms stable complexes that can be quantitatively analyzed .

Chromatographic Techniques
This compound is also utilized in high-performance liquid chromatography (HPLC) as a stationary phase modifier. Its unique structure allows for enhanced separation efficiency of complex mixtures, particularly in pharmaceutical analysis .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Inhibition of Cytospora sp. and Fusarium solani growth observed.
Antioxidant Effective scavenging of free radicals demonstrated in DPPH assays.
Anti-inflammatory Inhibition of pro-inflammatory cytokines reported.
Polymer Chemistry Enhanced thermal stability in thermosetting resins noted.
Spectrophotometry Successful cerium(IV) determination using complex formation.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Pyridin-2-yl)phenol
  • 4-(Pyridin-3-yl)phenol
  • 2-(Pyridin-2-yl)phenol
  • 2-(Pyridin-3-yl)phenol

Comparison: 2-(Pyridin-4-yl)phenol is unique due to the position of the pyridine ring, which influences its chemical reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .

Biological Activity

2-(Pyridin-4-yl)phenol, also known as 4-pyridin-2-ylphenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound consists of a phenolic group attached to a pyridine ring at the para position. This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The compound's ability to form hydrogen bonds and π-π interactions is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving caspase enzymes and inhibiting cell proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen) .

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
4-(2,6-Diphenyl-2H-pyrazolo)K562 (Leukemia)5Inhibition of cell cycle progression
Novel derivativesMV4-11 (Leukemia)<10Modulation of apoptotic pathways

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyridine moiety can engage in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate signaling pathways critical for cell survival and proliferation .

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of TGF-β signaling pathways, which are crucial for tumor growth and metastasis .

Antileishmanial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their antileishmanial activity. A study evaluating various compounds found that certain derivatives displayed potent activity against Leishmania species, suggesting a broader therapeutic potential beyond oncology .

In Vivo Studies

In vivo studies using animal models have further validated the anticancer efficacy of this compound. These studies often focus on tumor growth inhibition and overall survival rates in treated versus control groups, providing critical insights into the compound's therapeutic window and safety profile.

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